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Compound of Interest

Compound Name: 3-lodo-2-nitrophenol

Cat. No.: B569415

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-lodo-
2-nitrophenol (CAS No. 861010-57-3), a valuable chemical intermediate in various research
and development applications. This document is intended for researchers, scientists, and
professionals in drug development, offering a centralized resource for its spectral
characteristics.

Executive Summary

3-lodo-2-nitrophenol is a substituted aromatic compound with significant potential in synthetic
organic chemistry. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control. This guide presents available Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured
format, alongside the methodologies for their acquisition.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally-derived spectroscopic data
for 3-lodo-2-nitrophenol, this section provides predicted data and typical spectral ranges
based on the analysis of structurally similar compounds. Researchers are encouraged to
perform their own analytical characterization for definitive results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The
following tables outline the predicted chemical shifts for the *H and 13C nuclei of 3-lodo-2-
nitrophenol.

Table 1: Predicted *H NMR Spectral Data for 3-lodo-2-nitrophenol

Predicted Chemical Shift

Proton Multiplicity

(6, ppm)
H-4 72-75 Doublet of doublets
H-5 6.8-7.1 Triplet
H-6 76-79 Doublet of doublets
-OH 10.0-11.0 Singlet (broad)

Predictions are based on standard substituent effects on the benzene ring.

Table 2: Predicted 3C NMR Spectral Data for 3-lodo-2-nitrophenol

Carbon Predicted Chemical Shift (6, ppm)
C-1 (C-OH) 150 - 155

C-2 (C-NO2) 135 - 140

C-3(C-l) 90 - 95

C-4 125 - 130

C-5 120 - 125

C-6 130 - 135

Predictions are based on established increments for iodo, nitro, and hydroxyl functional groups
on an aromatic ring.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://www.benchchem.com/product/b569415?utm_src=pdf-body
https://www.benchchem.com/product/b569415?utm_src=pdf-body
https://www.benchchem.com/product/b569415?utm_src=pdf-body
https://www.benchchem.com/product/b569415?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b569415?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy provides information about the functional groups present in a molecule. The
expected characteristic absorption bands for 3-lodo-2-nitrophenol are listed below.

Table 3: Predicted FT-IR Spectral Data for 3-lodo-2-nitrophenol

Functional Group Characteristic Absorption (cm~?)
O-H stretch (phenol) 3200 - 3600 (broad)

C-H stretch (aromatic) 3000 - 3100

N=0 stretch (asymmetric) 1520 - 1560

N=0 stretch (symmetric) 1340 - 1380

C=C stretch (aromatic) 1450 - 1600

C-O stretch (phenol) 1180 - 1260

C-I stretch 500 - 600

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
compound. The predicted mass-to-charge ratio (m/z) for the molecular ion and major fragments
are presented.

Table 4: Predicted Mass Spectrometry Data for 3-lodo-2-nitrophenol

Fragment Predicted m/z Description

[M]*+ 265 Molecular lon

[M-NOz]* 219 Loss of a nitro group
[M-OH]* 248 Loss of a hydroxyl group
[CeHalO]* 220 Fragment after loss of HNO2

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of 3-lodo-2-nitrophenol would be dissolved in a deuterated solvent (e.g., CDCls or
DMSO-ds) containing tetramethylsilane (TMS) as an internal standard. *H and 3C NMR spectra
would be recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy

An FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The
sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or
KBr). The spectrum would be recorded over the range of 4000-400 cm~1.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer, typically with an electron
ionization (EI) source. The sample would be introduced into the instrument, and the resulting
fragmentation pattern would be analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 3-lodo-2-nitrophenol.
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Synthesis of 3-lodo-2-nitrophenol
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¢ To cite this document: BenchChem. [Spectroscopic Profile of 3-lodo-2-nitrophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b569415#spectroscopic-data-for-3-iodo-2-nitrophenol-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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